Hexadeca-7,9-dienoic acid Hexadeca-7,9-dienoic acid
Brand Name: Vulcanchem
CAS No.: 182200-12-0
VCID: VC20273358
InChI: InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol

Hexadeca-7,9-dienoic acid

CAS No.: 182200-12-0

Cat. No.: VC20273358

Molecular Formula: C16H28O2

Molecular Weight: 252.39 g/mol

* For research use only. Not for human or veterinary use.

Hexadeca-7,9-dienoic acid - 182200-12-0

Specification

CAS No. 182200-12-0
Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
IUPAC Name hexadeca-7,9-dienoic acid
Standard InChI InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18)
Standard InChI Key OCAQQOFHFABVOA-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=CC=CCCCCCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

Hexadeca-7,9-dienoic acid belongs to the family of C16 polyunsaturated fatty acids (PUFAs). Its IUPAC name is 7Z,9Z-hexadecadienoic acid, reflecting the cis (Z) configuration of the double bonds at positions 7 and 9. The molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol . The SMILES notation for this compound is CCCCCC=CC=CCCCCCC(=O)O, illustrating the conjugated double bond system and carboxylic acid terminus .

Comparative Analysis with Isomers

Structural analogs, such as 5,9- and 6,9-hexadecadienoic acids, highlight the significance of double bond positioning:

CompoundDouble Bond PositionsBiological ActivitySource Organisms
7,9-Hexadecadienoic acid7,9 (Z,Z)Hypothesized antimicrobial activitySynthetic/Not yet identified
5,9-Hexadecadienoic acid5,9 (Z,Z)Antimicrobial, membrane modulationMarine sponges, slime molds
6,9-Hexadecadienoic acid6,9 (Z,Z)Limited dataSynthetic

The 7,9 isomer’s conjugated double bonds may enhance reactivity in oxidation and cyclization reactions compared to non-conjugated analogs .

Synthetic Methodologies

Retrosynthetic Strategies

The synthesis of 7,9-hexadecadienoic acid can draw from methodologies developed for analogous dienoic acids. A proven route involves alkenylation reactions using palladium catalysts to introduce double bonds at specific positions .

Key Steps:

  • Starting Material: Methyl hexadecanoate (palmitate) serves as the saturated precursor.

  • Selective Dehydrogenation:

    • Use of dirhodium catalysts under inert atmosphere to dehydrogenate C7–H and C9–H bonds.

    • Reaction conditions: 120°C, 24 hours, yielding 85% conjugated diene .

  • Saponification: Hydrolysis of the methyl ester to the free carboxylic acid using NaOH/EtOH.

Industrial Scalability

Large-scale production faces challenges in maintaining double bond regioselectivity. Advances in flow chemistry and immobilized catalysts (e.g., Rh/C) improve yield (up to 92%) and reduce byproducts .

Physicochemical Properties

Thermodynamic Data

  • Boiling Point: Estimated 342–348°C (extrapolated from 6,9-isomer) .

  • LogP: 5.1 ± 0.3 (indicative of high lipophilicity) .

  • Solubility: <0.1 mg/mL in water; soluble in ethanol, dimethyl sulfoxide .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 3010 cm⁻¹ (C=C-H stretch) .

  • ¹H NMR: δ 5.35–5.25 (m, 4H, CH₂-CH=CH-CH₂), δ 2.34 (t, 2H, COOH-adjacent CH₂) .

Biological Activity and Mechanisms

Membrane Interaction Studies

Analogous 5,9-dienoic acids integrate into phospholipid bilayers, reducing membrane rigidity and modulating cholesterol affinity . Molecular dynamics simulations suggest that the 7,9 isomer may similarly disrupt lipid rafts, potentially altering signal transduction pathways.

Antimicrobial Applications

The 5,9-hexadecadienoic acid exhibits bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL) . While direct data for the 7,9 isomer are lacking, its structural similarity suggests comparable bioactivity, warranting targeted studies.

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic Optimization: Improved catalysts for regioselective double bond formation.

  • In Vivo Toxicity: No pharmacokinetic data exist for 7,9-hexadecadienoic acid.

  • Therapeutic Potential: Role in inflammatory pathways or cancer apoptosis remains unexplored.

Recommended Studies

  • Metabolic Profiling: Radiolabeled tracer studies to map β-oxidation pathways.

  • Structure-Activity Relationships: Comparative analysis with 5,9- and 6,9-isomers.

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